molecular formula C12H9BrN2 B13057756 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine

Cat. No.: B13057756
M. Wt: 261.12 g/mol
InChI Key: LCGBBLJXKYPSOX-UHFFFAOYSA-N
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Description

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and cyclization. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) or bromine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Chemical Research: It is employed in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in biological systems. The bromine atom and the imidazo[1,2-A]pyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be compared with other similar compounds such as:

    Imidazo[1,2-A]pyridine: The parent compound without the bromine and methyl substituents.

    3-Bromoimidazo[1,2-A]pyridine: A similar compound with only the bromine substituent.

    8-Methylimidazo[1,2-A]pyridine: A similar compound with only the methyl substituent.

The uniqueness of this compound lies in the combination of the bromine and methyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a heterocyclic compound with significant biological activity. Its unique structural features, including a bromine atom at the 3-position and a methyl group at the 8-position, enhance its interaction with various biological targets. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₂H₉BrN₂, with a molecular weight of 261.12 g/mol. The compound's structure includes a fused ring system comprising a pyridine and an imidazole moiety, which contributes to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC₁₂H₉BrN₂
Molecular Weight261.12 g/mol
IUPAC Name3-bromo-8-methylpyrido[1,2-a]benzimidazole
InChIInChI=1S/C₁₂H₉BrN₂/c1-8-...
Canonical SMILESCC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Bromination : Introduction of the bromine atom at the 3-position.
  • Methylation : Addition of the methyl group at the 8-position.
  • Cyclization : Formation of the fused ring system through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Imidazo[1,2-a]pyridines have shown effectiveness against various pathogens.
  • A study highlighted that derivatives of imidazo[4,5-b]pyridine demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity. For example:

  • 3-Bromo-2-methylimidazo[1,2-a]pyridine has been identified as an effective anticancer agent .
  • The mechanism often involves the inhibition of specific cancer cell signaling pathways.

Antimycobacterial Activity

Recent studies have focused on the compound's potential against Mycobacterium tuberculosis:

  • Compounds derived from imidazo[1,2-a]pyridine structures have been reported as selective inhibitors of Mycobacterium tuberculosis with no activity against Gram-positive or Gram-negative pathogens .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to receptors that mediate cellular responses.

The presence of both bromine and methyl groups allows for unique interactions within biological systems that enhance its efficacy compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of related compounds:

  • Antimicrobial Studies : A study reported on the synthesis and evaluation of new imidazo[4,5-b]pyridine derivatives that exhibited promising antimicrobial effects against various strains .
  • Anticancer Research : Research has shown that certain imidazo derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells .
  • In Vitro Evaluations : In vitro studies indicated that modifications in the substituents on imidazo derivatives significantly impacted their biological activities .

Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

3-bromo-8-methylpyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H9BrN2/c1-8-2-3-10-11(6-8)15-5-4-9(13)7-12(15)14-10/h2-7H,1H3

InChI Key

LCGBBLJXKYPSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br

Origin of Product

United States

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